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Compound of Interest

Compound Name: 2-(4-tert-Butoxyphenyl)ethan-1-ol

Cat. No.: B054128

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
organic compound 2-(4-tert-Butoxyphenyl)ethan-1-ol (CAS No. 123195-72-2). Designed for
researchers, scientists, and professionals in drug development, this document presents
predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,
alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 2-(4-tert-
Butoxyphenyl)ethan-1-ol. This data is derived from established principles of spectroscopy
and analysis of structurally similar compounds, providing a reliable reference for the
identification and characterization of this molecule.

Table 1: Predicted *H NMR Data

e Solvent: CDCls

e Frequency: 400 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
715 ) oH Ar-H (ortho to -
CH2CH20H)
~6.85 d 2H Ar-H (ortho to -O-tBu)
~3.85 t 2H -CH20H
~2.80 t 2H Ar-CHa-
~1.55 S 1H -OH
1.30 s oH -C(CHs)3
Table 2: Predicted **C NMR Data
e Solvent: CDCls
e Frequency: 100 MHz
Chemical Shift (8) ppm Assignment
~155.0 C-O-tBu (aromatic)
~131.0 C-CH2CH20H (aromaitic)
~129.0 Ar-CH (ortho to -CH2CH20H)
~120.0 Ar-CH (ortho to -O-tBu)
~78.0 -C(CHs)3
~63.0 -CH:20H
~38.0 Ar-CHz-
~315 -C(CH3)3

Table 3: Predicted IR Absorption Data
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Wavenumber (cm~?)

Intensity

Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)
3050-3000 Medium C-H stretch (aromatic)
2960-2850 Strong C-H stretch (aliphatic)

1610, 1510 Medium-Strong C=C stretch (aromatic ring)
1240 Strong C-O stretch (aryl ether)

1050 Strong C-O stretch (primary alcohol)

Table 4: Predicted Mass Spectrometry Data

« lonization Mode: Electron lonization (El)

mlz Relative Intensity (%) Assignment
194 40 [M]* (Molecular lon)
179 100 [M - CHs]*
[M - OCHs]* (from
163 20
rearrangement)
[M - CaHo]* (loss of tert-butyl
137 80
group)
107 60 [HOCeH4aCHz]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2-(4-tert-Butoxyphenyl)ethan-1-

ol in 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane
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(TMS) as an internal standard.

e Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm broadband
probe.

e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm, a pulse width
of 30 degrees, a relaxation delay of 1.0 s, and 16 scans.

o Process the data with a line broadening of 0.3 Hz and perform phase and baseline
correction.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Use a spectral width of 240 ppm, a pulse width of 30 degrees, a relaxation delay of 2.0 s,
and accumulate 1024 scans.

o Process the data with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, prepare a thin film by dissolving a small amount of
the compound in a volatile solvent (e.g., dichloromethane), depositing the solution onto a
KBr or NaCl salt plate, and allowing the solvent to evaporate. Alternatively, acquire the
spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount
of the solid sample directly on the ATR crystal.

 Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Acquire the sample spectrum over a range of 4000-400 cm~1.
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o Co-add 16 scans to improve the signal-to-noise ratio.

o The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.qg.,
methanol or dichloromethane) into the mass spectrometer via direct infusion or through a
gas chromatography (GC-MS) system for separation prior to analysis.

e Instrumentation: Use a mass spectrometer capable of electron ionization (El).
o Data Acquisition:

o Set the ionization energy to 70 eV.

o Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

o The data is collected and processed to generate a mass spectrum showing the relative
abundance of different fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Chemical Compound
(2-(4-tert-Butoxyphenyl)ethan-1-ol)

i

Dissolve in - N ; Dissolve in
Deuterated Solvent Prepare Thin Film / ATR Volatile Solvent

Analyze nalyze nalyze

Data Acquisition

NMR Spectrometer FTIR Spectrometer Mass Spectrometer

Data Analysis & Interpretation

1H & 3C NMR Spectra IR Spectrum Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

A flowchart illustrating the process of spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-tert-Butoxyphenyl)ethan-1-
ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b054128#spectroscopic-data-for-2-4-tert-
butoxyphenyl-ethan-1-ol-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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